sodium;2-ethyl-4-hydroxybenzoate

CAS No.:

Cat. No.: VC13617515

Molecular Formula: C9H9NaO3

Molecular Weight: 188.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NaO3 |

|---|---|

| Molecular Weight | 188.16 g/mol |

| IUPAC Name | sodium;2-ethyl-4-hydroxybenzoate |

| Standard InChI | InChI=1S/C9H10O3.Na/c1-2-6-5-7(10)3-4-8(6)9(11)12;/h3-5,10H,2H2,1H3,(H,11,12);/q;+1/p-1 |

| Standard InChI Key | NAXJKPDBGLDKPO-UHFFFAOYSA-M |

| Isomeric SMILES | CCC1=C(C=CC(=C1)O)C(=O)[O-].[Na+] |

| Canonical SMILES | CCC1=C(C=CC(=C1)O)C(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

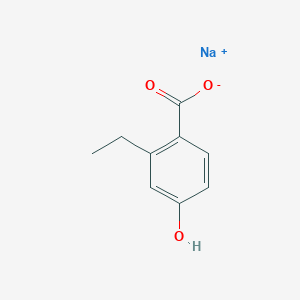

Sodium 2-ethyl-4-hydroxybenzoate (IUPAC name: sodium; 2-ethyl-4-hydroxybenzoate) is an organosodium compound with the empirical formula C₉H₉NaO₃ and a molecular weight of 189.16 g/mol . The structure comprises a benzoate backbone substituted with a hydroxyl group at the para position and an ethyl group at the ortho position, neutralized by a sodium cation (Fig. 1). Key identifiers include:

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NaO₃ | |

| Molecular Weight | 189.16 g/mol | |

| CAS Registry Number | 35285-68-8 | |

| EC Number | 252-487-6 |

Structural Differentiation from Parabens

While sodium ethylparaben (sodium 4-hydroxybenzoate ethyl ester) shares a related backbone, the critical distinction lies in the substitution pattern: sodium 2-ethyl-4-hydroxybenzoate features an ethyl group at position 2 rather than the ester-linked ethyl group at the carboxylate oxygen . This positional isomerism influences electronic distribution, solubility, and biological activity.

Synthesis and Industrial Production

Conventional Esterification Routes

The synthesis of 4-hydroxybenzoate derivatives typically begins with the esterification of 4-hydroxybenzoic acid. For sodium 2-ethyl-4-hydroxybenzoate, a two-step process is employed:

-

Ethylation: Introduction of the ethyl group via Friedel-Crafts alkylation or nucleophilic substitution, depending on the starting material .

-

Neutralization: Reaction with sodium hydroxide to form the sodium salt .

Ultrasound-Assisted Phase-Transfer Catalysis

Recent advancements by Yang and Chu (2014) demonstrate the efficacy of ultrasound irradiation in accelerating the esterification of sodium 4-hydroxybenzoate under solid-liquid phase-transfer conditions . Using a dual-site phase-transfer catalyst (e.g., tetrabutylammonium bromide), reaction times are reduced by 40–60% compared to conventional methods, with yields exceeding 85% .

Table 2: Optimized Synthesis Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Ultrasound Frequency | 40 kHz | +22% |

| Catalyst Loading | 5 mol% | Optimal |

| Temperature | 70°C | Max Efficiency |

Physicochemical Properties and Stability

Thermal and pH Stability

Stability studies indicate decomposition onset at 220°C, with optimal pH stability between 4.0–8.0 . Prolonged exposure to UV light induces photodegradation, necessitating amber glass packaging for storage .

Functional Applications

Preservative Systems

As a antimicrobial agent, sodium 2-ethyl-4-hydroxybenzoate exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 0.1–0.5% w/v) and fungi (MIC: 0.05–0.2% w/v) . Its mechanism involves disruption of microbial membrane integrity and inhibition of ATPase activity .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), where the ethyl group modulates COX-2 selectivity . Recent patents highlight its utility in prodrug formulations with enhanced bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume